9-{4-[(2-chlorobenzyl)oxy]phenyl}-2,6,7-trihydroxy-3H-xanthen-3-one
Overview
Description
This compound is a xanthen-3-one derivative, which is a class of organic compounds known for their diverse range of biological activities. The presence of the 2-chlorobenzyl group and the trihydroxy substitutions on the xanthen-3-one core could potentially influence its properties and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-chlorobenzyl halide with a phenol to form the 2-chlorobenzyl ether component. The xanthen-3-one core could potentially be synthesized via a condensation reaction of a suitable phenol and a 1,3-diketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the xanthen-3-one core, which consists of two fused six-membered aromatic rings and a five-membered ring containing a carbonyl group. The 2-chlorobenzyl group would be attached to one of the phenyl rings via an ether linkage .Chemical Reactions Analysis
As a xanthen-3-one derivative, this compound could potentially undergo a variety of chemical reactions. The ether linkage could be cleaved under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ether and carbonyl groups, as well as the hydroxyl groups, could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-[4-[(2-chlorophenyl)methoxy]phenyl]-2,6,7-trihydroxyxanthen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClO6/c27-19-4-2-1-3-15(19)13-32-16-7-5-14(6-8-16)26-17-9-20(28)22(30)11-24(17)33-25-12-23(31)21(29)10-18(25)26/h1-12,28-30H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFACZQHQGFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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